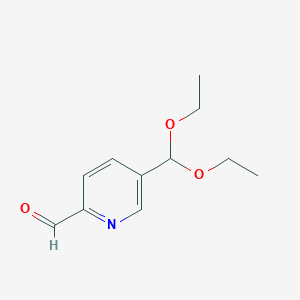

5-(Diethoxymethyl)picolinaldehyde

Description

5-(Diethoxymethyl)picolinaldehyde is a pyridine-2-carbaldehyde derivative featuring a diethoxymethyl group at the 5-position of the pyridine ring. For instance, alkoxy-substituted picolinaldehydes are often prepared by reacting 5-hydroxypicolinaldehyde with alkyl halides under basic conditions . The diethoxymethyl group likely acts as a protecting group for aldehyde functionalities or modifies electronic properties for applications in coordination chemistry or medicinal chemistry.

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

5-(diethoxymethyl)pyridine-2-carbaldehyde |

InChI |

InChI=1S/C11H15NO3/c1-3-14-11(15-4-2)9-5-6-10(8-13)12-7-9/h5-8,11H,3-4H2,1-2H3 |

InChI Key |

LZQSRHAKFVEQJB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C1=CN=C(C=C1)C=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key structural analogs of 5-(Diethoxymethyl)picolinaldehyde, focusing on substituents at the 5-position of the pyridine ring:

*Estimated based on molecular formula.

Reactivity and Functional Behavior

Electronic Effects :

- The diethoxymethyl group is electron-donating, reducing the electrophilicity of the aldehyde compared to 5-(Trifluoromethyl)picolinaldehyde, which has a highly electron-deficient aldehyde group .

- 5-Hydroxypicolinaldehyde’s hydroxyl group increases solubility in polar solvents but requires protection (e.g., diethoxymethyl) to prevent undesired side reactions in anhydrous conditions .

Synthetic Utility :

- 5-(Propargyloxy)picolinaldehyde is used in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation, a feature absent in diethoxymethyl derivatives .

- TTF-substituted analogs form stable coordination complexes with transition metals (e.g., Fe, Cu), whereas diethoxymethyl derivatives may prioritize steric stabilization in ligand design .

- Biological Activity: While 4-(dimethylamino)picolinaldehyde derivatives show SIRT2 inhibition , the diethoxymethyl group’s steric bulk might hinder binding to enzyme active sites, highlighting substituent-position dependency in bioactivity.

Case Studies from Literature

- Coordination Chemistry :

- 5-(Propargyloxy)picolinaldehyde forms iron(II) perchlorate complexes with distinct NMR shifts (δ 8.5–9.0 ppm for aldehyde protons) , whereas TTF-based analogs exhibit redox-responsive behavior in electrochemical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.